4-Morpholineacetic Acid
Overview
Description
4-Morpholineacetic acid is an organic compound with the chemical formula C7H13NO3. It is a colorless crystalline solid that is soluble in water and organic solvents. This compound is a weak organic acid that can react with bases to form corresponding salts. It is primarily used as an intermediate in organic synthesis, including the synthesis of drugs, pesticides, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: A commonly used method for preparing 4-Morpholineacetic acid involves the reaction of morpholine with acetyl chloride to generate 4-acetylmorpholine, which is then hydrolyzed to obtain this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
- Reacting morpholine with acetyl chloride under controlled conditions.
- Hydrolyzing the resulting 4-acetylmorpholine.
- Purifying the final product through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Morpholineacetic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-Morpholineacetic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the preparation of organophosphate compounds for metal surface treatment
Mechanism of Action
The mechanism of action of 4-Morpholineacetic acid involves its interaction with various molecular targets and pathways. As an intermediate in organic synthesis, it can participate in reactions that modify its structure, leading to the formation of biologically active compounds. The specific molecular targets and pathways depend on the final product synthesized from this compound.
Comparison with Similar Compounds
- Morpholin-4-yl-acetic acid
- 2-Morpholinoacetic acid hydrochloride
- Pipecolinic acid
Comparison: 4-Morpholineacetic acid is unique due to its specific structure, which includes a morpholine ring and an acetic acid moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, this compound offers distinct reactivity and versatility in various applications .
Properties
IUPAC Name |
2-morpholin-4-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-6(9)5-7-1-3-10-4-2-7/h1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWZVFVJPXTXPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331394 | |
Record name | Morpholin-4-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30331394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3235-69-6 | |
Record name | 4-Morpholineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3235-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholin-4-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30331394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Morpholineacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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